molecular formula C10H9ClN4O2 B2596001 5,6-diamino-1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 898154-85-3

5,6-diamino-1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2596001
CAS RN: 898154-85-3
M. Wt: 252.66
InChI Key: QDBLBKLKHLHVQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Diamino-1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione, also known as DAC, is a synthetic compound that has been used in a variety of scientific research applications. DAC has been studied for its potential to be used in a variety of biochemical and physiological processes, as well as its potential for use in laboratory experiments.

Scientific Research Applications

Antimalarial Activity

5,6-diamino pyrimidines, including derivatives similar to the specified compound, have been investigated for their antimalarial properties. Specifically, these compounds demonstrated activity against malaria infections in laboratory animals and strains of malaria parasites resistant to other drugs (Rollo, 1951).

Antitumor Activity

Certain pyrimidine derivatives have shown potential as antitumor agents. For example, compounds like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine have been synthesized and found to inhibit mammalian dihydrofolate reductase, showing significant activity against specific types of cancer (Grivsky et al., 1980).

Antibacterial Activity

Pyrimidine-based heterocycles, including those similar to the mentioned compound, have been synthesized and tested for their antibacterial activity against Gram-positive and Gram-negative bacteria (Shehta & Abdel Hamid, 2019).

Antiviral Activity

Some pyrimidine derivatives exhibit antiviral properties. For instance, 2,4-diamino-6-hydroxypyrimidines substituted in position 5 showed inhibitory activity against retrovirus replication in cell culture, including human immunodeficiency virus (Hocková et al., 2003).

Dihydrofolic Reductase Inhibition

Pyrimidine derivatives have been studied for their inhibitory effect on dihydrofolic reductase, an enzyme involved in folic acid metabolism. This inhibition can have implications in cancer treatment and the development of antimicrobial agents (Baker & Jordaan, 1965).

Molecular Structure Studies

The crystal structures of pyrimidine derivatives have been examined to understand their molecular interactions and potential applications in medicinal chemistry (Low et al., 2004).

Nucleic Acid Metabolism

Some pyrimidines affect nucleic acid metabolism, which is crucial in understanding cellular processes and developing drugs targeting these pathways (Stearns et al., 1962).

properties

IUPAC Name

5,6-diamino-1-(4-chlorophenyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O2/c11-5-1-3-6(4-2-5)15-8(13)7(12)9(16)14-10(15)17/h1-4H,12-13H2,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBLBKLKHLHVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C(=O)NC2=O)N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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